molecular formula C23H26F3NO4 B11225110 1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one

1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one

Cat. No.: B11225110
M. Wt: 437.5 g/mol
InChI Key: FHMNTEDHZNCKIJ-UHFFFAOYSA-N
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Description

1-(6,7-DIMETHOXY-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-METHYLPROPAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these synthetic routes include trifluoromethylating agents, such as trifluoromethyl iodide, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize by-products. These methods often employ continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(6,7-DIMETHOXY-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-METHYLPROPAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(6,7-DIMETHOXY-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-METHYLPROPAN-1-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6,7-DIMETHOXY-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-METHYLPROPAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6,7-DIMETHOXY-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-METHYLPROPAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C23H26F3NO4

Molecular Weight

437.5 g/mol

IUPAC Name

1-[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-methylpropan-1-one

InChI

InChI=1S/C23H26F3NO4/c1-14(2)22(28)27-9-8-15-10-20(29-3)21(30-4)12-18(15)19(27)13-31-17-7-5-6-16(11-17)23(24,25)26/h5-7,10-12,14,19H,8-9,13H2,1-4H3

InChI Key

FHMNTEDHZNCKIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCC2=CC(=C(C=C2C1COC3=CC=CC(=C3)C(F)(F)F)OC)OC

Origin of Product

United States

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